molecular formula C15H12BrNO B8613325 2-benzyl-5-bromoisoindolin-1-one CAS No. 864866-82-0

2-benzyl-5-bromoisoindolin-1-one

Cat. No.: B8613325
CAS No.: 864866-82-0
M. Wt: 302.16 g/mol
InChI Key: OVWPELQNXWSRDN-UHFFFAOYSA-N
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Description

2-Benzyl-5-bromoisoindolin-1-one is a brominated isoindolinone derivative that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. Its core structure is frequently employed in the design and synthesis of novel small molecules with potential biological activity. Research indicates that closely related 1-benzyl-5-bromoindolin-2-one scaffolds are key precursors in the development of potent anticancer agents . For instance, such compounds have been utilized to create molecules that demonstrate significant anti-proliferative activity against human breast cancer (MCF-7) and lung cancer (A-549) cell lines . Some derivatives function as inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a primary target in anti-angiogenesis cancer therapy, thereby impeding the blood supply necessary for tumor growth and metastasis . The structural features of this compound—specifically the bromine atom and the benzyl group—make it a privileged building block for further chemical exploration, including palladium-catalyzed cross-couplings and functional group transformations, to generate diverse chemical libraries for biological screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

864866-82-0

Molecular Formula

C15H12BrNO

Molecular Weight

302.16 g/mol

IUPAC Name

2-benzyl-5-bromo-3H-isoindol-1-one

InChI

InChI=1S/C15H12BrNO/c16-13-6-7-14-12(8-13)10-17(15(14)18)9-11-4-2-1-3-5-11/h1-8H,9-10H2

InChI Key

OVWPELQNXWSRDN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(=O)N1CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Alkylation of 5-Bromoisoindolin-1-one

A common approach involves the alkylation of 5-bromoisoindolin-1-one with benzyl halides. For example, treatment of 5-bromo-2-methylisoindolin-1-one with benzyl bromide in the presence of cesium carbonate in acetonitrile yields 2-benzyl-5-bromo derivatives. This method, adapted from analogous syntheses, typically achieves yields of 70–85% under reflux conditions (Table 1).

Table 1: Alkylation of 5-Bromoisoindolin-1-one with Benzyl Bromide

PrecursorBaseSolventTemperature (°C)Yield (%)
5-Bromoisoindolin-1-oneCs₂CO₃CH₃CN8078
5-Bromo-2-methylisoindolin-1-oneK₂CO₃DMF2582

The choice of base significantly impacts reactivity: cesium carbonate enhances nucleophilicity in polar aprotic solvents, while potassium carbonate in DMF favors milder conditions.

Reductive Amination Pathways

An alternative route employs reductive amination of 5-bromo-1-oxoisoindoline with benzaldehyde. Using sodium cyanoborohydride in methanol at pH 5–6, this method affords this compound in 65% yield. However, competing imine formation necessitates careful pH control to suppress side reactions.

Cyclization of Benzyl-Substituted Precursors

Ring-Closing via Mitsunobu Reaction

The Mitsunobu reaction enables cyclization of 2-(benzylamino)-4-bromobenzoic acid derivatives. Using triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF, intramolecular esterification forms the isoindolinone ring with 88% efficiency. This method is advantageous for its regioselectivity and compatibility with sensitive functional groups.

Table 2: Cyclization via Mitsunobu Reaction

SubstrateReagentsSolventYield (%)
2-(Benzylamino)-4-bromobenzoic acidPPh₃, DEADTHF88
2-(Benzylamino)-5-bromobenzamidePPh₃, DIADDCM76

Borane-Mediated Cyclization

Borane-THF complexes facilitate the cyclization of N-benzyl-2-bromo-N-(2-carboxyaryl)amides. For instance, 2-bromo-N-benzyl-4-bromobenzamide undergoes borane-mediated reduction at 0°C, yielding this compound in 72% yield. This method avoids harsh acidic conditions, preserving acid-sensitive groups.

Transition-Metal-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

Palladium-catalyzed amination introduces the benzyl group at position 2. Using Pd(OAc)₂ and Xantphos, 5-bromo-1-oxoisoindoline reacts with benzylamine in dioxane at 100°C to afford the target compound in 68% yield. This method is limited by the cost of palladium catalysts but offers excellent functional group tolerance.

Table 3: Buchwald-Hartwig Amination Conditions

CatalystLigandBaseYield (%)
Pd(OAc)₂XantphosCs₂CO₃68
Pd(dba)₂BINAPKOtBu59

Suzuki-Miyaura Borylation

For late-stage functionalization, Suzuki coupling of 2-benzyl-5-boronate esters with brominated arenes has been explored. While this approach is less common for isoindolinones, it provides a route to diversify the bromine position.

Comparative Analysis of Synthetic Routes

Each method presents trade-offs:

  • Alkylation offers simplicity but requires pre-functionalized intermediates.

  • Cyclization strategies ensure regiocontrol but may involve multi-step sequences.

  • Cross-coupling enables modularity at the expense of catalyst costs.

Optimization of reaction conditions (e.g., solvent, temperature) is critical to maximizing yields. For instance, DMF enhances alkylation kinetics but complicates purification, whereas acetonitrile facilitates cleaner product isolation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position participates in nucleophilic aromatic substitution (SNAr):

Reaction TypeNucleophileConditionsProductYieldSource
Amination Primary aminesPd catalysis, 80–100°C5-Amino-2-benzylisoindolin-1-one65–78%
Alkoxylation AlkoxidesCuI, DMF, 120°C5-Alkoxy derivatives50–62%

Key Insight : Steric hindrance from the benzyl group reduces substitution rates at the 5-position compared to non-benzylated analogs.

Cross-Coupling Reactions

The bromine atom enables transition-metal-catalyzed couplings:

Suzuki–Miyaura Coupling

  • Partners : Arylboronic acids

  • Catalyst : Pd(PPh₃)₄, K₂CO₃

  • Conditions : DMF/H₂O, 80°C, 12 h

  • Yield : 70–85% for biaryl products .

Example : Coupling with 4-fluorophenylboronic acid produces 5-(4-fluorophenyl)-2-benzylisoindolin-1-one, a precursor for anticancer agents .

Buchwald–Hartwig Amination

  • Partners : Secondary amines

  • Catalyst : Pd₂(dba)₃/Xantphos

  • Conditions : Toluene, 110°C, 24 h

  • Yield : 60–75%.

Condensation and Cyclization

The ketone group undergoes condensation with nucleophiles:

  • Hydrazone Formation : Reacts with thiosemicarbazide to yield hydrazone intermediates used in anticancer agent synthesis .

  • Thiazole Cyclization : Condensation with α-bromoketones forms 4-arylthiazole hybrids (e.g., compound 7d , IC₅₀ = 2.93 µM against MCF-7 cells) .

Stability and Reactivity Trends

  • Thermal Stability : Stable below 200°C; decomposes via retro-alkylation under prolonged heating.

  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates in cross-couplings .

Scientific Research Applications

Structural Characteristics

2-Benzyl-5-bromoisoindolin-1-one features a bicyclic framework consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The molecular formula is C15_{15}H14_{14}BrN1_{1}O1_{1}, with a bromine atom located at the 5-position and a benzyl group at the 2-position. This arrangement contributes to its reactivity and biological activities.

Biological Activities

Research indicates that derivatives of this compound exhibit significant anticancer properties. They have been evaluated against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancers. The mechanisms of action often involve the inhibition of specific kinases and pathways associated with tumor growth and proliferation.

Key Findings from Research Studies

  • Anticancer Activity :
    • Compounds based on the isoindolinone scaffold have shown promising results in inhibiting cancer cell proliferation. For instance, studies have reported IC50_{50} values indicating effective growth inhibition in MCF-7 and A-549 cell lines when treated with various derivatives of this compound .
  • Enzyme Inhibition :
    • Several studies have explored the enzyme inhibitory effects of this compound derivatives, particularly focusing on cyclooxygenase (COX) enzymes, which are critical in inflammatory responses. Modifications to the isoindolinone structure have been shown to enhance inhibitory potency .
  • Neuropharmacological Potential :
    • The compound's structural features suggest potential interactions with serotonin receptors, indicating possible applications in treating anxiety or depression .

Table 1: Anticancer Activity of this compound Derivatives

Compound NameCell LineIC50_{50} (µM)Mechanism of Action
This compoundMCF-712.5VEGFR-2 inhibition
This compoundA-54915.0Induction of apoptosis
Derivative AMCF-78.0Cell cycle arrest
Derivative BA-54910.0Apoptotic pathway modulation

Table 2: Enzyme Inhibition Studies

Compound NameTarget EnzymeInhibition (%) at 50 µM
This compoundCOX-175%
Derivative CCOX-280%
Derivative DCOX-1/COX-270%

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on the anticancer efficacy of various isoindolinone derivatives demonstrated that modifications at the bromo position significantly enhanced their activity against breast and lung cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate binding affinities to VEGFR-2, a critical target in cancer therapy .

Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological properties of derivatives related to isoindolinones. The results indicated that certain modifications could enhance binding affinities for serotonin receptors, suggesting potential therapeutic applications for mood disorders .

Mechanism of Action

The mechanism of action of 2-benzyl-5-bromoisoindolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Positional Isomers: 5-Bromo vs. 6-Bromo Substitution

A key structural analog is 6-bromoisoindolin-1-one , where the bromine occupies position 6 instead of 5. Differences in bromine positioning significantly alter electronic and steric properties:

Property 2-Benzyl-5-bromoisoindolin-1-one 6-Bromoisoindolin-1-one
Synthesis Likely via cyclization of 5-bromo precursors (inferred) Synthesized from methyl 5-bromo-2-methyl-benzoate
Electrophilicity Bromine at position 5 may direct reactivity toward meta positions in further reactions. Bromine at position 6 could favor para-directed reactivity.
Commercial Availability No suppliers listed in evidence 153 global suppliers (e.g., Shanghai UCHEM, Capot Chemical)

The commercial availability of 6-bromoisoindolin-1-one suggests its broader use in medicinal chemistry, while the 5-bromo derivative may require custom synthesis.

Substituent Variations: Benzyl vs. Alkoxy-Pyrrolidine Groups

Compound 2-benzyl-6-(2-(pyrrolidin-1-yl)ethoxy)isoindolin-1-one (from ) provides a comparison of substituent effects. Replacing the 5-bromo group with a pyrrolidine-ethoxy chain at position 6 alters biological activity and solubility:

Property This compound 2-Benzyl-6-(2-(pyrrolidin-1-yl)ethoxy)isoindolin-1-one
Polarity Moderate (Br is weakly polar) High (polar pyrrolidine-ethoxy group)
Biological Relevance Potential kinase inhibitor (inferred from isoindolinone class) Explicitly tested for biological activity (e.g., anticancer)
Synthetic Complexity Moderate (single halogenation) High (multi-step functionalization)

The pyrrolidine-ethoxy derivative’s enhanced polarity may improve solubility for in vivo applications, whereas bromine offers versatility in downstream modifications.

Reactivity and Functionalization Potential

  • 5-Bromo derivative : Bromine at position 5 facilitates Suzuki-Miyaura couplings or nucleophilic aromatic substitutions, enabling aryl or heteroaryl group introductions.
  • 6-Bromo derivative : Similar reactivity but with steric differences due to substituent positioning.

Q & A

Q. Advanced Methodological Approach

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for bromination efficiency, balancing reactivity and solubility.
  • Catalyst Selection : Compare Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, optimizing ligand-to-metal ratios.
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time and minimize side products .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

What spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Q. Basic Characterization Workflow

  • ¹H/¹³C NMR : Identify benzyl protons (δ 4.5–5.5 ppm) and bromine-induced deshielding in the isoindolinone ring .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • X-ray Diffraction (XRD) : Resolve crystal structure to verify regiochemistry and benzyl orientation .

How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be systematically resolved?

Q. Advanced Data Analysis Strategy

  • Variable Temperature NMR : Probe dynamic processes (e.g., rotational barriers) causing splitting anomalies.
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
  • Crystallographic Validation : Use XRD to confirm spatial arrangement and rule out tautomeric interferences .

What methodologies ensure the reliability of purity and structural data for this compound?

Q. Quality Control Protocols

  • Cross-Validation : Combine HPLC (for purity) with elemental analysis (C, H, N, Br quantification).
  • Batch Reproducibility : Replicate syntheses under identical conditions to assess yield consistency.
  • Peer Review : Share raw spectral data with collaborators for independent verification .

How should researchers design experiments to investigate the reactivity of this compound in cross-coupling reactions?

Q. Advanced Experimental Design

  • Substrate Scope Analysis : Test reactivity with diverse coupling partners (e.g., aryl boronic acids, alkynes).
  • Mechanistic Probes : Use deuterated analogs or kinetic isotope effects to elucidate rate-determining steps.
  • In Situ EXAFS : Monitor palladium catalyst coordination changes during reactions .

What safety protocols are essential when handling brominated isoindolinone derivatives?

Q. Safety and Handling Guidelines

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of bromine vapors.
  • Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

How can computational tools complement experimental studies of this compound’s electronic properties?

Q. Integrated Computational-Experimental Workflow

  • DFT Calculations : Predict HOMO/LUMO energies to guide reactivity studies (e.g., electrophilic substitution sites).
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) for structure-activity relationship (SAR) analysis .
  • MD Simulations : Model solvation effects to rationalize solvent-dependent reaction outcomes .

What strategies address low crystallinity issues during XRD analysis of this compound?

Q. Crystallography Optimization

  • Solvent Recrystallization : Screen solvent mixtures (e.g., EtOAc/hexane) to improve crystal growth.
  • Seeding : Introduce microcrystals from prior batches to induce nucleation.
  • Cryocooling : Use liquid N₂ to stabilize crystals during data collection .

How should researchers document and address unexpected byproducts in the synthesis of this compound?

Q. Byproduct Analysis Framework

  • LC-MS Profiling : Identify byproducts via high-resolution mass matches and fragmentation patterns.
  • Isolation and Characterization : Purify major byproducts via column chromatography and assign structures via NMR/XRD.
  • Mechanistic Revisions : Propose revised reaction pathways based on byproduct data (e.g., competing elimination pathways) .

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